Cyclopropanecarboxylic acid-d4
Description
Cyclopropanecarboxylic acid-d4 (CPCA-d4) is the deuterated analog of cyclopropanecarboxylic acid (CPCA), where four hydrogen atoms are replaced with deuterium. The parent compound, CPCA (C₄H₆O₂, CAS 1759-53-1), is a monocarboxylic acid featuring a strained cyclopropane ring. Its molecular weight is 86.09 g/mol, with a melting point of 26–28°C and boiling point of 184–186°C . The cyclopropane ring confers unique reactivity due to angle strain (≈114 kJ/mol), enhancing its acidity compared to linear carboxylic acids like propionic acid (pKa ~4.8 vs. ~4.9 for CPCA) . CPCA-d4 is primarily used in metabolic studies and spectroscopic tracing, leveraging deuterium’s kinetic isotope effects to elucidate biochemical pathways .
Properties
Molecular Formula |
C4H6O2 |
|---|---|
Molecular Weight |
90.11 g/mol |
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2 |
InChI Key |
YMGUBTXCNDTFJI-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
C1CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols or aldehydes.
Substitution: Results in halogenated cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .
Comparison with Similar Compounds
Propionic Acid (C₃H₆O₂) and Butyric Acid (C₄H₈O₂)
- Acidity : CPCA’s pKa (~4.9) is lower than propionic acid (pKa 4.88) and butyric acid (pKa 4.83), attributed to the cyclopropane ring’s electron-withdrawing effect and strain energy .
- Metabolism : Unlike linear acids, CPCA undergoes ring-opening metabolism. In Fusarium oxysporum, CPCA is converted to γ-hydroxybutyric acid (GHB) via a carnitine-conjugated intermediate (cyclopropanecarboxylate-X), a pathway absent in propionic/butyric acid catabolism .
- Applications : CPCA derivatives are used in pharmaceuticals (e.g., kinase inhibitors), whereas propionic/butyric acids are common in food preservatives and lipid synthesis .
Table 1: Key Properties of CPCA vs. Linear Carboxylic Acids
| Property | CPCA | Propionic Acid | Butyric Acid |
|---|---|---|---|
| Molecular Formula | C₄H₆O₂ | C₃H₆O₂ | C₄H₈O₂ |
| pKa | ~4.9 | 4.88 | 4.83 |
| Metabolic Pathway | Ring-opening to GHB | β-oxidation | β-oxidation |
| Key Application | Pharmaceuticals | Preservatives | Lipid synthesis |
Comparison with Substituted Cyclopropane Derivatives
2-Methyl Cyclopropanecarboxylic Acid (MCA)
- Structure-Activity: MCA (C₅H₈O₂) inhibits apple 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) with lower efficacy (IC₅₀ ~1.2 mM) compared to CPCA (IC₅₀ ~0.8 mM). The methyl group sterically hinders enzyme binding .
- Synthetic Utility: MCA is a precursor in thiadiazole synthesis, whereas CPCA derivatives are used in monobactam antibiotics (e.g., IMBZ18g) .
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid
Table 2: Pharmacological Activity of Cyclopropane Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) | Key Application |
|---|---|---|---|
| CPCA | ACO (apple) | 0.8 mM | Ethylene inhibition |
| MCA | ACO (apple) | 1.2 mM | Ethylene inhibition |
| IMBZ18g (CPCA derivative) | ESBL-producing bacteria | MIC: 2–4 µg/mL | Antibacterial agent |
Comparison with Cyclobutane and Other Cyclic Carboxylic Acids
Cyclobutanecarboxylic Acid (CBCA, C₅H₈O₂)
- Strain and Reactivity : CBCA has lower ring strain (≈110 kJ/mol) than CPCA, resulting in reduced acidity (pKa ~5.2) and slower metabolic activation. However, CBCA derivatives (e.g., compound 33b) show comparable antimicrobial activity to CPCA analogs (e.g., IMBZ18g) against multidrug-resistant Klebsiella pneumoniae .
- Synthetic Routes : Enantioenriched CPCA derivatives are synthesized via Pd(II)-catalyzed C–H activation, a method less effective for CBCA due to reduced ring tension .
Table 3: Cyclic Carboxylic Acid Comparison
| Property | CPCA | CBCA | 1,1-Cyclopropane Dicarboxylic Acid |
|---|---|---|---|
| Ring Strain (kJ/mol) | ~114 | ~110 | ~120 |
| pKa | ~4.9 | ~5.2 | 3.1 (dicarboxylic) |
| Antimicrobial Activity | +++ | ++ | N/A |
Pharmacological and Metabolic Profiles
Biological Activity
- Chemical Formula : CHOD
- Molecular Weight : Approximately 90.11 g/mol
- Structural Characteristics : The presence of the cyclopropane ring imparts unique steric and electronic properties that can affect reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of cyclopropane derivatives, including cyclopropanecarboxylic acid-d4, are diverse and include:
- Anti-inflammatory Properties : Cyclopropane derivatives have been noted for their potential anti-inflammatory effects, which may be relevant in therapeutic contexts.
- Antitumor Activity : Some studies suggest that compounds with cyclopropane structures exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.
- Neurochemical Effects : Cyclopropane derivatives can interact with neurotransmitter systems, influencing excitatory neurotransmission and potentially affecting cognitive functions.
Mechanistic Insights
The incorporation of deuterium in this compound allows for unique kinetic studies that can elucidate reaction mechanisms. The isotopic labeling can provide insights into metabolic pathways and pharmacokinetics, as deuterated compounds often exhibit altered rates of metabolism compared to their non-deuterated counterparts.
Table 1: Comparison of Cyclopropanecarboxylic Acid Derivatives
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cyclopropanecarboxylic acid | CHO | Non-deuterated; more reactive due to hydrogen atoms. |
| This compound | CHOD | Deuterated; altered metabolic pathways. |
| 2-Methylcyclopropanecarboxylic acid | CHO | Contains a methyl group; affects steric hindrance. |
| Propanoic acid | CHO | Straight-chain; lacks the unique cyclopropane structure. |
| Butanoic acid | CHO | Longer carbon chain; different reactivity profile. |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that cyclopropane derivatives can inhibit various enzymes, which may be linked to their structural characteristics that allow for effective binding to active sites.
- Pharmacokinetic Studies : The unique properties of deuterated compounds like this compound enable researchers to study their absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development.
- Neuropharmacology : Studies have shown that modifications in neurotransmitter systems due to cyclopropane derivatives could lead to advancements in treatments for neurological disorders by targeting specific receptors.
Q & A
Q. What are the key synthetic routes for Cyclopropanecarboxylic acid-d4, and how is isotopic purity ensured during synthesis?
this compound is synthesized via methods such as:
- Ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by partial deuteration .
- Carbonyl oxidation of cyclopropanecarboxaldehyde under controlled deuterated conditions . Isotopic purity (>98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with batch-specific Certificates of Analysis (COA) confirming deuterium incorporation .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- GC- or LC-MS : Deuterated analogs like this compound are quantified using isotopically labeled internal standards (e.g., Tauroursodeoxycholic Acid-d4 or Stearic Acid-d4) to correct for matrix effects .
- Calibration curves : Generated using reference standards with >95% purity, cross-referenced with COA data .
Q. How should researchers address batch-to-batch variability in deuterated compounds like this compound?
- Compare COA documentation across batches (e.g., Lot No. 330271P-1MG-A-010 vs. 6892PGA010) to assess deuterium content and chemical stability .
- Use statistical validation (e.g., ANOVA) to confirm consistency in isotopic enrichment and impurity profiles .
Advanced Research Questions
Q. How can conflicting thermodynamic data for Cyclopropanecarboxylic acid derivatives be resolved in reaction optimization?
- Reaction thermochemistry : Reference gas-phase acidities (ΔrH° = 1448 ± 9.2 kJ/mol) and Gibbs free energy (ΔrG° = 1418 ± 8.4 kJ/mol) to model proton transfer equilibria .
- Contradiction analysis : Compare experimental results with computational simulations (e.g., DFT) to identify discrepancies in deuteration effects on reaction kinetics .
Q. What strategies improve the detection sensitivity of this compound in trace-level metabolic studies?
- Derivatization : Convert the carboxylic acid group to a methyl ester or acyl chloride to enhance volatility for GC-MS .
- High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters from background noise .
Q. How do researchers validate the structural integrity of this compound in crystallographic studies?
- Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C = 0.002 Å) and angles to confirm cyclopropane ring strain and deuterium placement .
- Cross-validate with NMR : Compare experimental H NMR shifts with predicted values from isotopic substitution models .
Methodological Guidance
Q. What frameworks are recommended for designing studies involving this compound?
- PICO Framework : Define Population (e.g., metabolic pathways), Intervention (isotopic labeling), Comparison (non-deuterated analogs), and Outcomes (kinetic isotope effects) .
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored deuteration sites), and Relevant to fields like medicinal chemistry .
Q. How should researchers present conflicting data on deuterium stability in this compound?
- Tabulate raw vs. processed data : Highlight discrepancies in deuterium retention under varying pH or temperature conditions .
- Error analysis : Quantify uncertainties using tools like Monte Carlo simulations or propagation of error equations .
Data Analysis and Reporting Standards
Q. What statistical methods are critical for analyzing this compound in comparative studies?
Q. How to ensure reproducibility in studies using this compound?
- Detailed protocols : Document synthesis conditions (e.g., temperature, catalyst), storage (0°C–6°C for acid chlorides), and analytical parameters (e.g., MS ionization mode) .
- Public data repositories : Share raw spectra, chromatograms, and crystallographic data (e.g., CIF files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
